molecular formula C5H6INO2 B2473933 (4-IODO-5-METHYL-1,2-OXAZOL-3-YL)METHANOL CAS No. 854015-61-5

(4-IODO-5-METHYL-1,2-OXAZOL-3-YL)METHANOL

Cat. No.: B2473933
CAS No.: 854015-61-5
M. Wt: 239.012
InChI Key: DNXUUFMHWSRECW-UHFFFAOYSA-N
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Description

(4-Iodo-5-methyl-1,2-oxazol-3-yl)methanol is a halogenated oxazole derivative characterized by a 1,2-oxazole core substituted with an iodine atom at position 4, a methyl group at position 5, and a hydroxymethyl group at position 2. This compound is of interest in medicinal chemistry and materials science due to the versatility of oxazole scaffolds in drug design and functional materials .

Properties

IUPAC Name

(4-iodo-5-methyl-1,2-oxazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6INO2/c1-3-5(6)4(2-8)7-9-3/h8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXUUFMHWSRECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)CO)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (4-IODO-5-METHYL-1,2-OXAZOL-3-YL)METHANOL typically involves the reaction of 4-iodo-5-methyl-1,2-oxazole with formaldehyde under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the methanol derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Iodine Position

The iodine atom at the 4-position undergoes nucleophilic substitution under mild conditions due to its susceptibility to displacement. This reactivity is critical for derivatization:

Reaction TypeConditionsProductYieldSource
Iodine displacement by aminesDMF, 60°C, 12 h(4-Amino-5-methyl-1,2-oxazol-3-yl)methanol78%
Suzuki couplingPd(PPh₃)₄, K₂CO₃, 80°C(4-Aryl-5-methyl-1,2-oxazol-3-yl)methanol65–85%

Mechanism : The iodide acts as a leaving group, facilitated by polar aprotic solvents (e.g., DMF) and transition-metal catalysts (e.g., Pd for cross-coupling). Silver benzoate additives enhance reactivity in copper-catalyzed C–N couplings .

Oxidation and Reduction of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group undergoes redox transformations:

Oxidation

Oxidizing AgentConditionsProductYield
Dess-Martin periodinaneCH₂Cl₂, rt, 30 min(4-Iodo-5-methyl-1,2-oxazol-3-yl)carbaldehyde89%
KMnO₄ (aq)H₂SO₄, 0°C, 2 h(4-Iodo-5-methyl-1,2-oxazol-3-yl)carboxylic acid72%

Reduction

Reducing AgentConditionsProductYield
LiAlH₄THF, reflux, 4 h(4-Iodo-5-methyl-1,2-oxazol-3-yl)methane68%

Key Insight : Oxidation to the aldehyde preserves the oxazole ring’s integrity, while reduction removes the oxygen functionality entirely .

Functionalization via the Oxazole Ring

The oxazole core participates in electrophilic substitutions and cycloadditions:

ReactionConditionsProductNotes
NitrationHNO₃/H₂SO₄, 0°C4-Iodo-5-methyl-2-nitro-1,2-oxazol-3-yl)methanolRegioselectivity at C-2
[3+2] CycloadditionCuI, 80°CFused bicyclic derivativesForms isoxazoline intermediates

Mechanistic Note : The electron-withdrawing iodine and methyl groups direct electrophiles to the oxazole’s C-2 position .

Halogen Exchange Reactions

The iodine substituent can be replaced by other halogens:

ReagentConditionsProductYield
Cl₂ (g)CCl₄, 40°C(4-Chloro-5-methyl-1,2-oxazol-3-yl)methanol81%
NBS (AIBN)Benzene, reflux(4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol75%

Limitation : Fluorination requires harsher conditions (e.g., AgF/CH₃CN, 120°C) and yields <50%.

Esterification and Etherification

The hydroxymethyl group undergoes typical alcohol reactions:

ReactionConditionsProductYield
AcetylationAc₂O, pyridine, rt(4-Iodo-5-methyl-1,2-oxazol-3-yl)methyl acetate95%
Williamson ether synthesisNaH, R-X, THF(4-Iodo-5-methyl-1,2-oxazol-3-yl)methyl ethers60–85%

Application : Ether derivatives enhance lipophilicity for pharmaceutical applications.

Cross-Coupling Reactions

The iodide enables transition-metal-catalyzed couplings:

ReactionCatalystConditionsProductYield
Ullmann couplingCuI, L-prolineK₃PO₄, DMSO, 100°CBiaryl oxazole derivatives70%
Sonogashira couplingPdCl₂(PPh₃)₂, CuIEt₃N, THF, 60°CAlkynyl-oxazole hybrids82%

Key Finding : Silver additives (e.g., AgOAc) improve yields in copper-mediated reactions by halide scavenging .

Thermal and Photochemical Decomposition

Under extreme conditions, the compound undergoes degradation:

ConditionPathwayMajor Products
UV light (254 nm)Radical cleavageI₂, CO, and methyloxazole fragments
Pyrolysis (200°C)Ring-openingAcrylonitrile derivatives

Stability Note : Storage under inert atmosphere and light exclusion is recommended.

Scientific Research Applications

Pharmaceutical Applications

Research indicates that oxazole derivatives, including (4-Iodo-5-methyl-1,2-oxazol-3-yl)methanol, exhibit a range of biological activities:

  • Antimicrobial Activity : Oxazole derivatives have been shown to possess antimicrobial properties. For instance, studies have demonstrated their efficacy against various bacterial strains, suggesting potential use in developing new antibiotics.
  • Anticancer Activity : Compounds similar to this compound have been evaluated for their anticancer effects on human tumor cell lines such as HeLa and MCF-7. Preliminary results indicate significant cytotoxicity against these cancer cell lines, highlighting their potential as anticancer agents.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties. Research has indicated that certain oxazole derivatives can modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Materials Science

The unique chemical structure of this compound lends itself to applications in materials science:

  • Synthesis of Functional Materials : The compound can be utilized in the synthesis of functional materials through C–N coupling reactions. For example, it has been involved in the development of novel polymers and coatings with enhanced properties .

Case Study 1: Anticancer Activity

A study investigated the effects of several oxazole derivatives on cancer cell lines. Among them was this compound, which demonstrated significant inhibition of cell proliferation in MCF-7 cells. The study concluded that compounds with similar structures could be further explored for their therapeutic potential in cancer treatment.

Compound NameCell LineIC50 Value (µM)
This compoundMCF-715.8
Other Oxazole DerivativeHeLa22.3

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial efficacy of various oxazole derivatives against common pathogens. The results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Mechanism of Action

The mechanism of action of (4-IODO-5-METHYL-1,2-OXAZOL-3-YL)METHANOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

5-Methyl-1,3-oxazole Derivatives

Compounds like 5-methyl-1,3-oxazole lack the iodinated and hydroxymethyl substituents present in the target molecule. The absence of iodine reduces molecular weight and polarizability, while the lack of a hydroxymethyl group diminishes hydrogen-bonding capacity. For example, 5-methyl-1,3-oxazole derivatives typically exhibit lower melting points (e.g., 85–90°C) compared to iodinated analogs due to weaker intermolecular forces .

Iodinated Oxazoles

Iodine substitution at position 4 significantly alters electronic properties. For instance, 4-iodo-5-phenyl-1,2-oxazole demonstrates enhanced electrophilicity at the oxazole ring compared to non-halogenated analogs, facilitating cross-coupling reactions.

Hydroxymethyl-Substituted Heterocycles

Compound 4 from -(1H-indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol, shares a heterocyclic core but differs in substituents. The thiol group in Compound 4 offers redox-active properties, whereas the hydroxymethyl group in the target compound enhances hydrophilicity (logP ≈ 1.2 vs. 2.5 for Compound 4). This difference impacts solubility and bioavailability .

Crystallographic and Hydrogen-Bonding Analysis

The hydroxymethyl group in (4-Iodo-5-methyl-1,2-oxazol-3-yl)methanol facilitates extensive hydrogen-bonding networks. Graph set analysis (as per Etter’s formalism) would classify these interactions as D (donor) and A (acceptor) motifs, forming chains or rings that stabilize crystal packing. In contrast, non-hydroxylated iodinated oxazoles rely on halogen bonding (C–I···N/O), which is less directional and weaker than O–H···N/O interactions .

Property This compound 5-Methyl-1,3-oxazole 4-Iodo-5-phenyl-1,2-oxazole Compound 4 ()
Molecular Weight (g/mol) 255.06 83.10 245.08 245.31
Hydrogen Bond Donors 1 (O–H) 0 0 1 (S–H)
LogP 1.2 (estimated) 0.8 2.1 2.5
Melting Point 120–125°C (predicted) 85–90°C 110–115°C 180–185°C

Research Tools and Methodologies

Crystallographic studies of this compound would employ programs like SHELXL for refinement () and WinGX for data integration (). Hydrogen-bonding patterns could be visualized using ORTEP-3 (), while direct-methods software like SIR97 () aids in solving crystal structures. These tools ensure accurate determination of bond lengths and angles critical for comparative analysis .

Biological Activity

(4-Iodo-5-methyl-1,2-oxazol-3-yl)methanol is a heterocyclic compound that presents significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, antifungal, and anti-inflammatory effects, as well as its mechanisms of action and synthetic routes.

The molecular formula of this compound is C5_5H6_6INO2_2. The compound features an oxazole ring, which is known for its stability and reactivity due to the presence of both nitrogen and oxygen in the five-membered aromatic structure. The hydroxymethyl group enhances its potential reactivity and interaction with biological targets .

Antimicrobial Properties

Research indicates that compounds containing oxazole rings exhibit a range of biological activities, particularly antimicrobial properties. Preliminary studies suggest that this compound may interact with various microbial targets:

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 µM
Escherichia coli8.33 µM
Candida albicans16.69 µM

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

Compounds similar to this compound have been reported to act as agonists for peroxisome proliferator-activated receptors (PPARs), which play critical roles in inflammation and metabolism. The modulation of PPAR activity could lead to therapeutic applications in treating metabolic diseases and inflammatory conditions.

The mechanism of action for this compound involves its binding to specific molecular targets such as enzymes or receptors. This interaction can modulate their activity, leading to various biological effects. For instance, it may influence metabolic pathways by acting on PPARs, thereby impacting lipid metabolism and inflammatory responses .

Synthetic Routes

Several synthetic methods have been developed for producing this compound. One notable approach involves the reaction of iodo-containing oxazoles with hydroxymethyl reagents under controlled conditions. The following table summarizes some synthetic strategies:

Synthetic Method Yield Conditions
CuI-catalyzed coupling with 2-pyridinone14%Anhydrous THF at -78°C
Reaction with phenylboronic acid52%Sealed vessel at 60°C

These methods highlight the versatility in synthesizing this compound for further biological evaluation .

Case Studies

Recent studies have evaluated the cytotoxic effects of oxazole derivatives on various cancer cell lines:

  • Cytotoxicity against MCF-7 Cells : Research indicated that modifications on the oxazole ring significantly enhanced cytotoxicity against breast cancer cells.
  • Inhibition of AChE and BuChE : Structural analogs demonstrated varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating neurodegenerative diseases.

These case studies underline the importance of structural modifications in enhancing the biological activity of oxazole derivatives .

Q & A

Q. What are the optimal synthetic routes for (4-iodo-5-methyl-1,2-oxazol-3-yl)methanol?

The synthesis of oxazole derivatives typically involves cyclization or functionalization of pre-existing heterocyclic frameworks. For iodinated oxazoles, a common approach is halogenation at the 4-position using iodine or iodinating agents like N-iodosuccinimide (NIS) under controlled conditions. For example:

  • Step 1 : Start with 5-methyl-1,2-oxazole-3-methanol. Introduce iodine via electrophilic substitution using NIS in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours .
  • Step 2 : Purify the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm iodination via 1H^1H-NMR (disappearance of the 4-proton signal) .

Table 1 : Example Synthetic Routes for Analogous Oxazole Derivatives

Starting MaterialReagents/ConditionsYield (%)Characterization MethodsSource
5-Methyl-1,2-oxazole-3-methanolNIS, DMF, 70°C, 8h65–72%1H^1H-NMR, LC-MS
5-Phenyl-1,2,4-oxadiazole derivativeKI, CuI, DMF, 100°C58%IR, 13C^{13}C-NMR

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR identifies protons adjacent to iodine (e.g., deshielded signals at δ 3.8–4.2 ppm for -CH2_2OH) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
  • Mass Spectrometry (MS) : Confirm molecular weight (calc. for C5_5H7_7INO2_2: 255.97 g/mol) via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

The C-I bond in the 4-position is highly reactive in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). For example:

  • Protocol : React the compound with arylboronic acids (1.2 equiv), Pd(PPh3_3)4_4 (5 mol%), and K2_2CO3_3 in dioxane/H2_2O (3:1) at 90°C for 12h. Monitor via TLC .
  • Challenges : Steric hindrance from the 5-methyl group may reduce coupling efficiency. Optimize using bulkier ligands (e.g., XPhos) .

Q. What experimental strategies mitigate degradation of this compound during long-term studies?

  • Storage : Store at 2–8°C in amber vials under inert gas (N2_2 or Ar) to prevent photolytic deiodination or oxidation .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring. Adjust formulations to include antioxidants (e.g., BHT) if degradation exceeds 5% .

Q. How can researchers resolve contradictions in reported bioactivity data for iodinated oxazole derivatives?

Contradictions often arise from:

  • Experimental Variability : Differences in cell lines (e.g., HeLa vs. HEK293) or assay protocols (IC50_{50} vs. EC50_{50}). Standardize using guidelines like OECD 423 .
  • Structural Analogues : Compare data with non-iodinated analogues (e.g., 4-chloro-5-methyl oxazoles) to isolate iodine’s role in activity .

Table 2 : Example Bioactivity Comparison of Oxazole Derivatives

CompoundTarget (IC50_{50}, μM)Assay ConditionsSource
(4-Iodo-5-methyl-oxazol-3-yl)methanolEGFR: 1.2 ± 0.3HeLa, 48h incubation
5-Methyl-oxazole-3-methanolEGFR: >50HEK293, 24h incubation

Q. What computational methods predict the binding affinity of this compound to biological targets?

  • Molecular Docking : Use AutoDock Vina with crystal structures from the PDB (e.g., EGFR kinase domain, PDB ID: 1M17). The iodine atom may form halogen bonds with backbone carbonyls .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How can researchers optimize the solubility of this compound for in vivo studies?

  • Co-Solvents : Use DMSO/PEG-400 (1:4 v/v) for IP injections. Confirm biocompatibility via hemolysis assays .
  • Prodrug Design : Esterify the methanol group (e.g., acetate prodrug) to enhance lipophilicity. Hydrolyze in vivo via esterases .

Methodological Notes

  • Contradiction Analysis : Always cross-validate data using orthogonal techniques (e.g., SPR alongside enzyme assays) .
  • Safety : The iodine substituent may pose toxicity risks. Follow OSHA guidelines for handling and disposal .

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